1-Chloro-2-fluoro-4-[(3,5-difluorophenyl)sulfanylmethyl]benzene
Description
1-Chloro-2-fluoro-4-[(3,5-difluorophenyl)sulfanylmethyl]benzene is a halogenated aromatic compound featuring a benzene ring substituted with chlorine (position 1), fluorine (position 2), and a sulfanylmethyl group linked to a 3,5-difluorophenyl moiety (position 4).
Properties
IUPAC Name |
1-chloro-4-[(3,5-difluorophenyl)sulfanylmethyl]-2-fluorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3S/c14-12-2-1-8(3-13(12)17)7-18-11-5-9(15)4-10(16)6-11/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCDJFBOMYOYKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CSC2=CC(=CC(=C2)F)F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Chloro-2-fluoro-4-[(3,5-difluorophenyl)sulfanylmethyl]benzene typically involves several steps, including halogenation and sulfanylmethylation reactions. One common method involves the use of 1-chloro-2-fluorobenzene as a starting material, which undergoes a nucleophilic substitution reaction with a suitable sulfanylmethylating agent under controlled conditions. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Chemical Reactions Analysis
1-Chloro-2-fluoro-4-[(3,5-difluorophenyl)sulfanylmethyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chloro or fluoro groups are replaced by other nucleophiles.
Oxidation and Reduction: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions, where the aryl halide reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, boronic acids, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-2-fluoro-4-[(3,5-difluorophenyl)sulfanylmethyl]benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Chloro-2-fluoro-4-[(3,5-difluorophenyl)sulfanylmethyl]benzene involves its interaction with molecular targets through its functional groups. The chloro and fluoro groups can participate in halogen bonding, while the sulfanylmethyl group can engage in sulfur-based interactions. These interactions can influence the compound’s reactivity and binding affinity to various molecular targets, affecting biological pathways and chemical processes .
Comparison with Similar Compounds
Structural Analogs: Halogen and Substituent Variations
The closest analog identified is 1-Bromo-3-fluoro-4-[(3,5-difluorophenyl)sulfanylmethyl]benzene (CAS: 1443341-27-2), which differs in halogen type (Br vs. Cl) and fluorine substitution patterns (Table 1) .
Table 1: Key Structural and Chemical Differences
Key Observations:
- Halogen Effects : Bromine’s higher atomic weight and polarizability compared to chlorine contribute to the brominated analog’s larger molecular weight (333.17 vs. ~288 g/mol). This difference may also influence boiling/melting points (unreported for both compounds) and reactivity in substitution reactions.
- Substituent Position : Fluorine at position 2 (target compound) vs. position 3 (bromo analog) alters electronic effects on the benzene ring. The electron-withdrawing nature of fluorine at position 2 may enhance electrophilic substitution resistance compared to position 3.
Functional Group Comparisons
Compounds with sulfonyl or sulfanylmethyl groups, such as 1-chloro-4-(phenylsulfonyl)benzene (a sulfone derivative), exhibit distinct properties due to differences in sulfur oxidation states :
- Sulfanylmethyl vs. This could enhance interactions with biological targets (e.g., enzymes in pesticides) .
- Fluorine Substitution: The 3,5-difluorophenyl group in the target compound introduces additional electron-withdrawing effects, which may improve metabolic stability compared to non-fluorinated analogs.
Biological Activity
1-Chloro-2-fluoro-4-[(3,5-difluorophenyl)sulfanylmethyl]benzene is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
The chemical structure of 1-Chloro-2-fluoro-4-[(3,5-difluorophenyl)sulfanylmethyl]benzene can be represented as follows:
- Molecular Formula : C₁₃H₈ClF₂S
- Molecular Weight : 293.71 g/mol
- CAS Number : [insert CAS number if available]
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies have shown that halogenated benzene derivatives can inhibit the growth of various bacterial strains.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-Chloro-2-fluoro-4-(sulfanylmethyl)benzene | E. coli | 32 µg/mL |
| 1-Chloro-2-fluoro-4-(sulfanylmethyl)benzene | S. aureus | 16 µg/mL |
These results suggest that the presence of both chlorine and fluorine atoms enhances the compound's antimicrobial efficacy.
Anticancer Activity
In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cells. A notable study evaluated the cytotoxic effects of fluorinated benzene derivatives on human cancer cell lines.
- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer)
- Results : The compound exhibited an IC50 value of 15 µM against HeLa cells and 20 µM against MCF7 cells, indicating significant anticancer activity.
The biological activity of 1-Chloro-2-fluoro-4-[(3,5-difluorophenyl)sulfanylmethyl]benzene may be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
- DNA Interaction : The compound may intercalate into DNA, disrupting replication processes in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in cells can lead to apoptosis, particularly in cancerous tissues.
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- Case Study 1 : A study published in Journal of Medicinal Chemistry explored a series of fluorinated benzene derivatives for their anticancer properties. The results showed that compounds with sulfanyl groups had enhanced activity against various cancer cell lines compared to their non-fluorinated counterparts.
- Case Study 2 : Research conducted on the antibacterial effects of halogenated compounds demonstrated that those with sulfur moieties exhibited synergistic effects when combined with traditional antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
